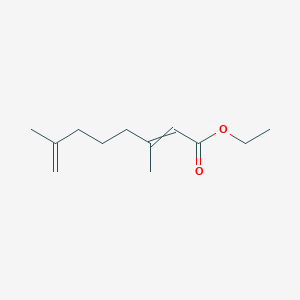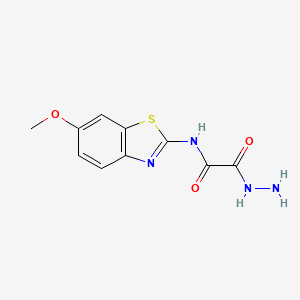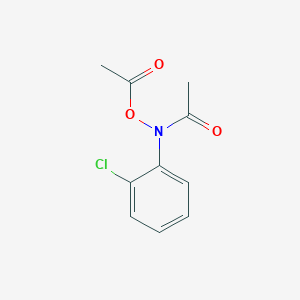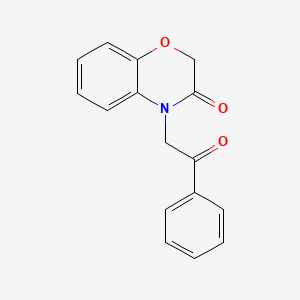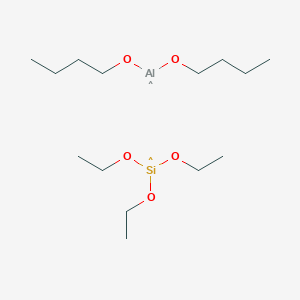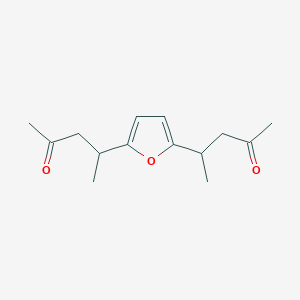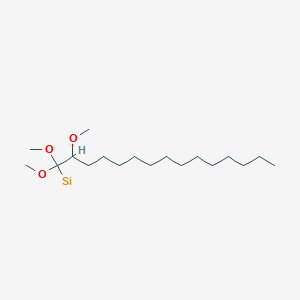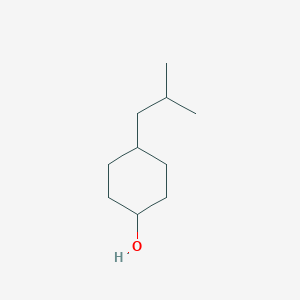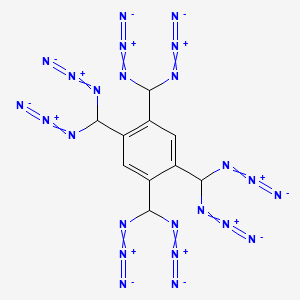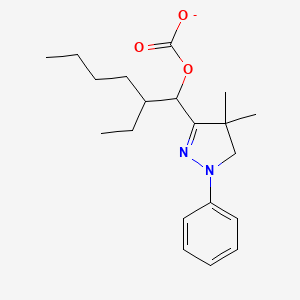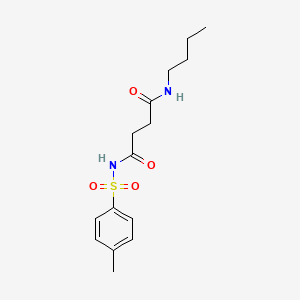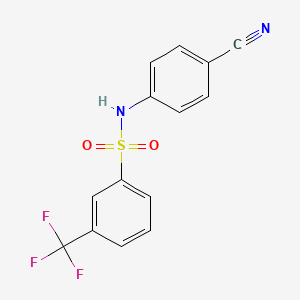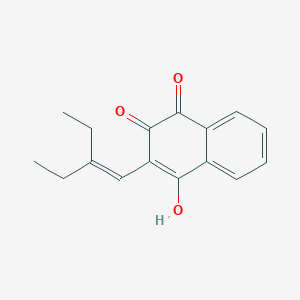
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with a unique structure that combines a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The ethylbutenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxylated derivatives, and substituted naphthalene compounds.
Applications De Recherche Scientifique
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the naphthalene core can interact with aromatic systems in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-phenyl-2-butene
- (3-Methyl-2-buten-2-yl)benzene
Comparison
Compared to similar compounds, 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Propriétés
Numéro CAS |
105438-31-1 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3-(2-ethylbut-1-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-3-10(4-2)9-13-14(17)11-7-5-6-8-12(11)15(18)16(13)19/h5-9,17H,3-4H2,1-2H3 |
Clé InChI |
DVHUJGIDPLWODM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



